molecular formula C8H9ClFN B2910277 1-(5-Chloro-2-fluorophenyl)ethanamine CAS No. 1270391-53-1

1-(5-Chloro-2-fluorophenyl)ethanamine

Cat. No.: B2910277
CAS No.: 1270391-53-1
M. Wt: 173.62
InChI Key: ZZXFFISCWUZQPY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)ethanamine is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 5th position and a fluorine atom at the 2nd position, along with an ethanamine group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluorobenzonitrile with ethylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reduction process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4), while nucleophilic substitution reactions may use strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of 5-chloro-2-fluorobenzoic acid or 5-chloro-2-fluoronitrobenzene.

  • Reduction: Formation of 1-(5-chloro-2-fluorophenyl)ethanol or 1-(5-chloro-2-fluorophenyl)ethylamine.

  • Substitution: Formation of various halogenated or alkylated derivatives of the benzene ring.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethanamine has found applications in various fields of scientific research, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(5-Chloro-2-fluorophenyl)ethanamine is structurally similar to other halogenated phenyl compounds, such as 1-(4-chlorophenyl)ethanamine and 1-(2-fluorophenyl)ethanamine. the presence of both chlorine and fluorine atoms on the benzene ring imparts unique chemical and biological properties to the compound. These properties make it distinct from its analogs and suitable for specific applications where such substitutions are beneficial.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)ethanamine

  • 1-(2-fluorophenyl)ethanamine

  • 1-(3-chloro-4-fluorophenyl)ethanamine

  • 1-(2,5-dichlorophenyl)ethanamine

Biological Activity

1-(5-Chloro-2-fluorophenyl)ethanamine, also known as (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H9ClFN
  • Molar Mass : Approximately 173.62 g/mol
  • Melting Point : 170-175 °C
  • Appearance : White crystalline solid

The compound features a chlorinated and fluorinated phenyl ring attached to an ethanamine group, which contributes to its biological activity. The presence of halogen atoms often enhances the interaction of organic compounds with biological targets, making them suitable for drug development.

Biological Activity Overview

Research indicates that this compound may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety disorders.

Key Findings :

  • Potential modulation of mood and behavior through receptor interactions.
  • Possible therapeutic applications in psychopharmacology.

Interaction Studies

Studies on the interactions of this compound with biological targets are critical for understanding its safety and efficacy. The compound's ability to bind effectively to specific receptors is influenced by its functional groups:

Functional Group Interaction Type Biological Target
Amine GroupHydrogen BondingSerotonin Receptors
Chlorine AtomElectrophilic AttackDopamine Receptors
Fluorine AtomHalogen BondingVarious Enzymes

These interactions can lead to significant pharmacodynamic effects, influencing the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antidepressant Activity : A study found that compounds with similar structures exhibited antidepressant-like effects in animal models, suggesting that this compound may share these properties due to its receptor binding profile.
  • Anticancer Potential : Research on related phenethylamines indicated that structural modifications could enhance cytotoxic activity against various cancer cell lines. For instance, derivatives showed significant inhibition against HeLa and other tumor cell lines .
  • Neurotransmitter Modulation : Investigations into the effects of halogenated amines on neurotransmitter systems revealed that these compounds could influence serotonin levels, potentially leading to mood stabilization in clinical settings .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound Name CAS Number Key Features Unique Aspects
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine1253792-97-0Different chlorine positionAffects receptor binding affinity
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine1313593-59-7StereoisomerPotentially different pharmacological effects
1-(4-Chlorophenyl)ethanamine15140-36-0Chlorinated phenyl ringLacks fluorine; different receptor interactions

The unique positioning of chlorine and fluorine atoms in this compound contributes to its distinct biological activity compared to these similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXFFISCWUZQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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